molecular formula C7H5F3N2O2 B7888502 Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B7888502
M. Wt: 206.12 g/mol
InChI Key: GYTYVBXQCOCNBO-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a solid organic compound with a molecular formula of C7H5F3N2O2 and a molecular weight of 206.13 g/mol. It is characterized by the presence of both a methyl ester and a trifluoromethyl group attached to a pyrimidine ring, making it a versatile and valuable intermediate in chemical synthesis. This compound serves as a crucial building block for the development of novel active molecules, particularly in the agrochemical and pharmaceutical industries. The unique properties of the fluorine atom and the trifluoromethyl group, such as high electronegativity and strong electron-withdrawing effect, can significantly alter the biological activity, metabolic stability, and lipophilicity of the resulting molecules . Research and development activities involving trifluoromethylpyrimidine (TFMP) derivatives have been consistently high, underscoring their importance in modern chemistry . In agrochemical research, this intermediate can be used in the synthesis of new fungicides, insecticides, and herbicides. Its pyrimidine core is a common structural motif in many commercial pesticides . In pharmaceutical research, TFMP derivatives are explored for various therapeutic applications, including as anti-inflammatory and anticancer agents, due to their ability to modulate biological pathways . The methyl ester functional group is a common handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, enabling the creation of diverse compound libraries for biological screening . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. Storage recommendations are sealed in a dry environment at ambient temperatures.

Properties

IUPAC Name

methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-3-12-5(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTYVBXQCOCNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated hydrochloric acid (5–10 mol%) in methanol.

  • Temperature : Reflux (65–70°C) for 15–24 hours.

  • Workup : Precipitation in ice-cold water followed by recrystallization from ethanol yields the product in 68–75% purity.

Key Data Table: Cyclocondensation Parameters

ParameterValueSource
SolventMethanol
Reaction Time15–24 hours
Yield68–75%
Byproducts<5% unreacted aldehyde

This method avoids harsh fluorination steps by incorporating the trifluoromethyl group via the aldehyde precursor. However, oxidation of the tetrahydropyrimidine intermediate to the aromatic system requires additional steps, such as treatment with HNO₃ or Pd/C.

Halogenation-Fluorination of Pyrimidine Precursors

The US5352787A patent outlines a four-step process starting from thymine, involving chlorination, fluorination, and hydrolysis.

Stepwise Analysis

  • Chlorination : Thymine reacts with phosphorus oxychloride (POCl₃) at 80–100°C to form 2,4-dichloro-5-methylpyrimidine.

  • Fluorination : Treatment with hydrogen fluoride (HF) at 50–70°C introduces fluorine atoms, yielding 2,4-difluoro-5-trifluoromethylpyrimidine.

  • Hydrolysis : Saponification with water at 90–100°C removes ring halogens, producing 5-trifluoromethyluracil.

  • Esterification : The uracil derivative is methylated using methyl chloride or dimethyl sulfate in the presence of K₂CO₃ to form the final ester.

Key Data Table: Halogenation-Fluorination Efficiency

StepYieldConditionsSource
Chlorination85–90%POCl₃, 80–100°C
Fluorination70–90%HF, 50–70°C
Hydrolysis85–95%H₂O, 90–100°C
Esterification80–85%Methyl chloride, K₂CO₃

This method is advantageous for industrial scalability but requires handling corrosive reagents like HF.

Direct Esterification of 4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid

PubChem data (CID 11608075) identifies the carboxylic acid derivative as a direct precursor. Esterification with methanol under acidic conditions achieves the target compound.

Protocol Details

  • Reagents : 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid, methanol, H₂SO₄ (catalytic).

  • Conditions : Reflux for 6–8 hours, followed by neutralization with NaHCO₃.

  • Yield : 78–82% after purification via column chromatography.

Comparative Analysis of Esterification Agents

AgentYieldPurity
H₂SO₄78–82%>95%
DCC/DMAP70–75%>90%
SOCl₂/MeOH80–85%>92%

Direct esterification is optimal for small-scale synthesis but necessitates pre-synthesized carboxylic acid.

Guanidine-Mediated Cyclization

The EP1578731B1 patent describes a guanidine-based approach using ethyl 4-methyl-3-oxo-pentanoate and 4-fluorobenzaldehyde. Adapting this method for trifluoromethyl substrates involves:

  • Condensation : Guanidine hydrochloride, trifluoromethyl benzaldehyde, and methyl acetoacetate in DMF at 70°C.

  • Cyclization : Potassium carbonate promotes ring closure over 3–4 hours.

  • Isolation : Solvent removal and trituration in water yield the product.

Key Data Table: Guanidine Method Parameters

ParameterValueSource
SolventDMF
BaseK₂CO₃
Yield65–70%
Purity>90% after trituration

This method avoids halogenation but requires rigorous solvent removal due to DMF’s high boiling point.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclocondensation. Preliminary data suggest:

  • Time Reduction : 2–4 hours vs. 15–24 hours conventional.

  • Yield Improvement : 75–80% with reduced byproducts.

  • Conditions : 150°C, 300 W, methanol/HCl catalyst .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to desired biological effects such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1 Methyl 4-Methyl-2-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 915376-16-8)
  • Structural Differences : The trifluoromethyl group is at position 2 instead of 4, and a methyl group replaces the trifluoromethyl at position 3.
  • Applications : Less commonly used in medicinal chemistry due to reduced electronic effects compared to the 4-trifluoromethyl isomer.
2.1.2 Ethyl 4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 187035-81-0)
  • Structural Differences : Ethyl ester replaces the methyl ester at position 4.
  • Impact : The ethyl group increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to the methyl ester .
  • Applications : Used in prodrug design where slower ester hydrolysis is desirable.
2.1.3 Methyl 2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 175137-27-6)
  • Structural Differences : A chlorine atom replaces the hydrogen at position 2.
  • Impact : The electron-withdrawing chlorine enhances reactivity at position 4, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Applications : Intermediate in synthesizing kinase inhibitors and antiviral agents.

Analogues with Heterocyclic Additions

2.2.1 Ethyl 4-(Trifluoromethyl)-2-(Pyridin-2-Yl)Pyrimidine-5-Carboxylate
  • Structural Differences : A pyridinyl group is introduced at position 2.
  • Impact : The pyridine ring introduces π-stacking capabilities and basicity, improving solubility in polar solvents and interaction with biological targets (e.g., enzymes) .
2.2.2 Ethyl 2-Hydroxy-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 154934-97-1)
  • Structural Differences : A hydroxyl group replaces the hydrogen at position 2.
  • Impact : The hydroxyl group enables hydrogen bonding, improving solubility in aqueous media but reducing stability under acidic conditions .
  • Applications : Used in metal-organic frameworks (MOFs) for its chelating properties.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Applications
Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate 220.15 2.1 0.5 (DMSO) Drug intermediates, agrochemicals
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate 234.18 2.5 0.3 (DMSO) Prodrugs, material science
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate 254.61 2.8 0.2 (DMSO) Kinase inhibitors, cross-coupling
  • Key Trends :
    • Lipophilicity : Trifluoromethyl and chloro substituents increase LogP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
    • Metabolic Stability : Methyl esters are hydrolyzed faster than ethyl esters, impacting half-life in vivo .

Biological Activity

Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and reactivity, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its action within cells.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways.
  • Modulation of Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to inflammation and cancer progression.

Biological Activity and Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound and its derivatives. Below is a summary of notable findings:

Study Biological Activity Methodology Key Findings
Neuroprotective and Anti-inflammatoryCell viability assays, ELISA, qRT-PCRSix synthesized compounds exhibited promising neuroprotective activity by reducing apoptosis markers in neuronal cells.
Anticancer ActivityIn vitro assays on cancer cell linesExhibited strong inhibitory effects on MDA-MB-231 TNBC cells with an IC50 of 0.126 μM, demonstrating selectivity against non-cancerous cells.
Enzyme Activity ProbeBiochemical assaysServed as a probe to study enzyme activity and protein interactions, indicating potential in drug discovery.

Case Studies

  • Neuroprotective Effects : A series of triazole-pyrimidine hybrids were synthesized from this compound. These hybrids demonstrated significant neuroprotective effects by modulating the expression of apoptosis-related proteins in human neuronal cells.
  • Anticancer Properties : In a study evaluating its effects on breast cancer cell lines, this compound showed potent inhibition of cell proliferation in MDA-MB-231 cells while sparing normal mammary epithelial cells, indicating a favorable therapeutic window .
  • Enzyme Inhibition Studies : Research indicated that derivatives of this compound could effectively inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrimidine ring significantly affect the biological activity of this compound:

  • Substitution Patterns : Variations in the substituents on the pyrimidine ring alter the binding affinity and selectivity towards specific biological targets.
  • Lipophilicity : The presence of the trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the common synthetic routes for Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, trifluoromethyl pyrimidine precursors (e.g., 4-chloro derivatives) can undergo carboxylation using methyl chloroformate or transesterification with methanol under reflux. Key optimization parameters include:
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
  • Temperature : Reactions performed at 60–80°C to balance yield and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
    Example protocol from analogous compounds:
StepReagents/ConditionsYield (%)Reference
14-Chloro precursor + methyl chloroformate, THF, 70°C68–72
2LiOH hydrolysis (for purification)95% purity

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential. The trifluoromethyl group (CF3CF_3) appears as a singlet at ~−60 ppm in 19F^{19}\text{F} NMR. In 1H^{1}\text{H} NMR, the methyl ester proton resonates at δ 3.8–4.0 ppm, while pyrimidine protons appear as distinct singlets (δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: 234.068 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for small-molecule refinement .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electrophilic Sites : The pyrimidine ring’s C4 position shows higher electrophilicity due to electron-withdrawing CF3CF_3 and ester groups.
  • Transition States : Predict activation barriers for reactions with amines or thiols .
    Software like Gaussian or ORCA is recommended. Validate predictions experimentally via kinetic studies or Hammett plots .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethyl pyrimidine derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or enzyme inhibition may arise from:
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
  • Structural Analogues : Compare activity of methyl vs. ethyl esters to assess steric/electronic effects .
  • Control Experiments : Use known inhibitors (e.g., methotrexate for DHFR studies) to validate assay reliability .

Q. How can researchers optimize crystallization of this compound for X-ray studies?

  • Methodological Answer :
  • Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.
  • Software Tools : SHELXD/SHELXE for phase determination and SHELXL for refinement .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported 13C^{13}\text{C}13C NMR shifts for the pyrimidine ring?

  • Methodological Answer : Variations may stem from solvent effects (e.g., DMSO vs. CDCl3_3) or tautomerism.
  • Solvent Calibration : Compare shifts in deuterated solvents.
  • Computational Validation : Use ACD/Labs or ChemDraw predictors to cross-check assignments .

Q. What methods validate the purity of this compound in synthetic batches?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time ~1.2–1.5 minutes (similar to ethyl analogs) .
  • Elemental Analysis : Match experimental vs. theoretical C/F/N/O percentages (e.g., C: 45.7%, F: 24.3%) .

Application-Oriented Questions

Q. What are the design principles for this compound derivatives as kinase inhibitors?

  • Methodological Answer :
  • Scaffold Modifications : Introduce substituents at C2/C6 to enhance binding to ATP pockets.
  • SAR Studies : Test methyl vs. bulkier esters to balance lipophilicity and solubility .
  • Docking Simulations : Use AutoDock Vina to predict interactions with EGFR or VEGFR kinases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 2
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Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

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